molecular formula C20H16N2O2 B3011762 N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide CAS No. 878125-61-2

N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide

Cat. No.: B3011762
CAS No.: 878125-61-2
M. Wt: 316.36
InChI Key: DUFGHPBUJOXXBD-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide (CAS 878125-61-2) is an organic compound with the molecular formula C20H16N2O2 and a molecular weight of 316.36 g/mol . This acetamide derivative features a naphtho[2,1-b]furan moiety linked to a 5-methylpyridin-2-yl group. The naphthofuran scaffold is a planar, polycyclic system known for its rigid, fused aromatic structure, which can be significant in medicinal chemistry for interacting with biological targets through π-π stacking . The compound's exact mass is 316.1212 g/mol . It is characterized by a topological polar surface area of approximately 55.1 Ų and an estimated XLogP3 of 4, properties that are relevant for predicting its solubility and permeability in pharmacological research . As a specialized chemical, it serves as a valuable building block or reference standard in various research areas, including drug discovery and organic materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is available for purchase in various quantities from multiple suppliers .

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-(5-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-13-6-9-18(21-11-13)22-19(23)10-15-12-24-17-8-7-14-4-2-3-5-16(14)20(15)17/h2-9,11-12H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFGHPBUJOXXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the naphthofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the acetamide group: This step involves the reaction of the naphthofuran derivative with an acetamide precursor, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Substitution on the pyridine ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring or the naphthofuran moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl chloride with aluminum chloride as a catalyst for Friedel-Crafts alkylation.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.

Scientific Research Applications

Antipsychotic Activity

Research has indicated that compounds similar to N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide exhibit high affinity for dopamine receptors, particularly D2 and D3 subtypes. A study demonstrated that derivatives of naphtho[2,1-b]furan could serve as potential antipsychotic agents due to their ability to modulate dopaminergic signaling pathways effectively . The binding affinities of these compounds were reported to be in the low nanomolar range, suggesting significant therapeutic potential.

Neuroprotective Properties

The compound's neuroprotective effects have been investigated in various models of neurodegeneration. Its ability to inhibit oxidative stress and promote neuronal survival makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that related compounds can reduce neuroinflammation and improve cognitive function in animal models .

Anticancer Activity

This compound has also been evaluated for anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors. The compound's structure allows for interaction with multiple cellular targets, enhancing its efficacy against various cancer types .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the naphtho[2,1-b]furan framework followed by acylation with 5-methylpyridin-2-carboxylic acid derivatives. The overall yield and purity are critical factors in determining the feasibility of these synthetic approaches.

Structure-Activity Relationships

The SAR studies reveal that modifications on the naphtho[2,1-b]furan ring significantly influence the biological activity of the compounds. For instance:

  • Substitution Patterns : Variations in substituents on the pyridine ring can enhance receptor affinity and selectivity.
  • Linker Modifications : Altering the length or nature of the linker between the naphtho[2,1-b]furan and pyridine moieties affects pharmacokinetic properties such as solubility and permeability.

These insights guide the design of new analogs with improved therapeutic profiles.

Case Study 1: Antipsychotic Development

A series of naphtho[2,1-b]furan derivatives were synthesized to evaluate their antipsychotic potential. Compounds were tested for binding affinity at D2 receptors and showed promising results with several exhibiting Ki values below 10 nM.

Case Study 2: Neuroprotection Research

In a model of oxidative stress-induced neuronal death, a derivative of this compound was administered to cultured neurons. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism by which N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s structure is distinguished by its 5-methylpyridin-2-yl substituent. Key comparisons with analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Substituent(s) Molecular Weight (g/mol) Key Functional Groups
Target Compound Naphtho[2,1-b]furan-acetamide 5-Methylpyridin-2-yl ~316.36* Amide, pyridine, naphthofuran
N-(1,3-Thiazol-2-yl)acetamide Naphtho[2,1-b]furan-acetamide 1,3-Thiazol-2-yl 308.355 Amide, thiazole
Compound 5l (imidazo[2,1-b]thiazole derivative) Imidazo[2,1-b]thiazole 4-Chlorophenyl, 4-methoxybenzylpiperazinyl 573.18 Amide, imidazothiazole, chlorophenyl
N-[2-(Hydrazinylcarbonyl)-5-nitronaphthofuran-1-yl]acetamide Naphtho[2,1-b]furan-acetamide Hydrazinylcarbonyl, nitro 328.08 Amide, nitro, hydrazine

*Estimated based on molecular formula (C₂₀H₁₆N₂O₂).

Key Observations :

  • Heterocyclic Substituents : Thiazole () and imidazothiazole () groups introduce nitrogen and sulfur atoms, improving binding to metalloenzymes or DNA .
  • Steric Effects : Bulky substituents like 4-methoxybenzylpiperazinyl (compound 5l ) may hinder membrane permeability but enhance target specificity.

Mechanistic Insights :

  • Antibacterial Activity : Nitro groups in derivatives may disrupt bacterial electron transport chains .
  • Anticancer Activity : Imidazothiazoles (e.g., 5l ) inhibit VEGFR2 and exhibit selectivity for triple-negative breast cancer cells.
  • Target Compound Hypotheses : The 5-methylpyridin-2-yl group could enhance kinase inhibition or intercalation into DNA, warranting further testing.

Spectral and Analytical Data

Characterization via NMR, IR, and MS is critical for structural validation:

Table 4: Spectral Data Comparison
Compound IR (cm⁻¹) MS (m/z) Reference
Target Compound Expected: ~3273 (amide NH), 1646 (C=O) Estimated: 317.3 (M+1) -
Compound 4 3273 (amide NH), 1646 (C=O), 1580 (NO₂) 328.08 (M+1)
Compound 5l Not reported 573.1841 (M+H)⁺

Key Peaks :

  • Amide NH Stretch : Consistently observed near 3273–3644 cm⁻¹ in naphthofuran derivatives .
  • Nitro Groups: Distinct C-NO₂ stretches at 1624–1580 cm⁻¹ .

Biological Activity

N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a unique structural arrangement that combines a pyridine ring, an acetamide group, and a naphthofuran moiety, which may contribute to its diverse biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing naphthofuran structures have been evaluated for their efficacy against various bacterial strains. A study demonstrated that certain naphtho[2,1-b]furan derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting that the naphthofuran moiety enhances antimicrobial properties through specific interactions with bacterial cell membranes or enzymes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable investigation assessed the compound's effects on human cancer cell lines, revealing that it induces apoptosis in cancer cells through the activation of intrinsic pathways. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the pyridine and naphthofuran components can significantly influence the compound's potency and selectivity against specific biological targets. For example, variations in substituents on the naphthofuran ring have been linked to enhanced anticancer activity, highlighting the importance of structural tuning in drug design .

In Silico Studies

Computational studies using molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact favorably with receptors involved in cancer progression and inflammation, further supporting its potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of related compounds, it was found that derivatives of naphthofuran exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli. This study underscores the potential of these compounds as lead candidates for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A recent investigation evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers when treated with this compound. The study concluded that further optimization could yield effective anticancer therapies based on this scaffold.

Q & A

Q. What are the optimized synthetic routes for N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide derivatives?

A one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in acetonitrile with triethylamine (Et₃N) as a base is highly efficient. The reaction proceeds via Knoevenagel condensation and electrophilic aromatic substitution, yielding 71–90% of products after refluxing with HCl/AcOH and purification by cold ethanol washing . Alternative methods include Pechmann reactions followed by alkaline ring contraction for naphtho[2,1-b]furan core synthesis .

Key Reaction Conditions :

ComponentMolar RatioSolventTemperatureYield (%)
Meldrum’s acid2.25 mmolCH₃CNRT → Reflux71–90
Arylglyoxal2.50 mmol
β-Naphthol1.50 mmol

Q. How is structural characterization performed for naphtho[2,1-b]furan derivatives?

Use a combination of:

  • ¹H/¹³C NMR : Identify methyl groups (δ 1.75–1.88 ppm for acetamide), aromatic protons (δ 7.3–8.3 ppm), and furan carbons (δ 110–152 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (1650–1720 cm⁻¹ for acetamide and ester groups) .
  • HRMS : Validate molecular ion peaks (e.g., m/z 256.0968 for C₁₅H₁₄NO₃) .

Q. What purification methods are recommended for these compounds?

  • Flash Chromatography : Use cyclohexane/EtOAc (1:1) for acetamide derivatives .
  • Simple Filtration : Cold ethanol washing effectively removes by-products in one-pot syntheses .

Advanced Research Questions

Q. How can reaction mechanisms be investigated for naphtho[2,1-b]furan formation?

Mechanistic studies involve:

  • Intermediate Trapping : Monitor enol formation from Meldrum’s acid using Et₃N and track Knoevenagel adducts via TLC .
  • Regioselectivity Analysis : Despite potential isomerism (naphtho[2,1-b] vs. [2,3-b]furan), only the [2,1-b] isomer forms due to β-naphthol’s nucleophilic attack at the C1 position .

Q. What challenges arise in crystallographic refinement of these compounds?

  • Twinning/Disorder : Common in polycyclic systems. Use SHELXL for high-resolution refinement, leveraging constraints for overlapping atoms .
  • Data Resolution : For low-resolution datasets, employ iterative hydrogen placement and isotropic displacement parameter restraints .

Q. How can spectroscopic data contradictions be resolved during structural confirmation?

  • Comparative Analysis : Cross-reference experimental ¹³C NMR shifts (e.g., δ 170–176 ppm for carbonyls) with DFT-calculated values .
  • Byproduct Screening : Use HRMS to detect trace impurities (e.g., unreacted β-naphthol at m/z 144.0575) .

Q. What strategies enhance regioselectivity in naphtho[2,1-b]furan synthesis?

  • Base Optimization : Et₃N promotes enol formation in Meldrum’s acid, directing β-naphthol attack to the C1 position .
  • Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) stabilize intermediates, reducing side reactions .

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